3-bromofuro[3,2-c]pyridin-4(5H)-one
Description
3-Bromofuro[3,2-c]pyridin-4(5H)-one is a brominated heterocyclic compound featuring a fused furan and pyridine ring system. Its molecular formula is C₇H₄BrNO₂, with a molecular weight of 230.02 g/mol (calculated from and ). This derivative is primarily utilized as a pharmaceutical intermediate, particularly in the development of antitumor and antiviral agents .
Properties
Molecular Formula |
C7H4BrNO2 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4BrNO2/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10) |
InChI Key |
ZGUHKLIZEGYDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1OC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Appearance : White to light yellow crystalline solid.
- Solubility : Soluble in chloroform, DMSO, and dichloromethane; insoluble in water.
- Synthesis : Typically synthesized via bromination of furo[3,2-c]pyridin-4(5H)-one using brominating agents like CuBr under controlled conditions .
Comparison with Similar Compounds
Positional Isomers
Bromine substitution at different positions on the furopyridinone scaffold significantly alters biological activity and physicochemical properties.
Key Differences :
- 3-Bromo vs. 7-Bromo : The 3-bromo derivative exhibits higher relevance in medicinal chemistry due to its role in BET inhibition (IC₅₀ = 0.79 nM for BRD4 BD2 selectivity) . The 7-bromo isomer’s applications remain underexplored.
- Thieno vs. Furo Analogs: Thieno derivatives (e.g., 2-bromothieno) replace oxygen with sulfur, reducing polarity and increasing lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .
Heterocycle Variants
Replacing the furan oxygen with sulfur or modifying ring saturation impacts reactivity and bioactivity.
Key Differences :
- Electron Density: Sulfur in thieno analogs increases electron density, altering binding interactions in enzymatic targets compared to furo derivatives .
Substituent Variations
Additional functional groups (e.g., nitro, methyl) modulate reactivity and pharmacological profiles.
Key Differences :
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